Glucagon - 16941-32-5

Glucagon

Catalog Number: EVT-269546
CAS Number: 16941-32-5
Molecular Formula: C153H225N43O49S
Molecular Weight: 3482.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucagon is a peptide hormone produced by the alpha cells of the pancreatic islets of Langerhans. [] It plays a crucial role in glucose homeostasis, acting as a counter-regulatory hormone to insulin. [] Its primary function is to increase blood glucose levels by stimulating hepatic glucose output. [] Glucagon is also expressed in enteroendocrine L cells of the intestinal epithelium, which produce glucagon-like peptides 1 and 2 (GLP-1 and GLP-2). [] These peptides regulate insulin secretion and intestinal growth, respectively. []

Molecular Structure Analysis

Glucagon is a single-chain polypeptide consisting of 29 amino acids. [] Its molecular formula is C153H225N43O49S. The amino acid sequence of glucagon is:

Mechanism of Action

Glucagon exerts its biological effects by binding to the glucagon receptor (GCGR), a G protein-coupled receptor located primarily on the surface of liver cells. [, ] Binding of glucagon to GCGR activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). [] cAMP acts as a second messenger, activating protein kinase A, which phosphorylates and activates various enzymes involved in glucose metabolism, leading to increased hepatic glucose production.

Applications
  • Studying glucose homeostasis: Glucagon is an essential tool for investigating the mechanisms of glucose regulation. It has been used in various experimental models to study the interplay between insulin and glucagon in maintaining blood glucose levels. [, ]
  • Investigating glucagon receptor signaling: Glucagon and its analogs are used to study the structure and function of GCGR. This knowledge is crucial for understanding the role of glucagon in various physiological and pathological conditions. [, , ]
  • Developing new therapeutic strategies: The role of glucagon in metabolic diseases, such as type 2 diabetes, has prompted research into developing new therapeutic agents based on modulating glucagon action. Glucagon receptor antagonists and GLP-1 receptor agonists are examples of such agents that are currently being investigated for their potential in treating diabetes. [, , , ]
  • Understanding islet cell development and function: Glucagon is used to study the differentiation and function of pancreatic alpha cells, shedding light on the development of pancreatic islets and the role of glucagon in islet cell biology. [, ]
  • Investigating the role of glucagon in other physiological processes: Glucagon has been shown to play a role in other physiological processes, including cardiac function, bile flow, and lipid metabolism. [, , , ]
Future Directions
  • Developing more specific and potent glucagon receptor antagonists: Current glucagon antagonists have limitations, including off-target effects and short half-lives. Developing more selective and longer-acting antagonists will be essential for realizing the therapeutic potential of glucagon antagonism in treating metabolic diseases. [, ]
  • Developing novel therapeutic strategies based on modulating glucagon signaling: Beyond glucagon receptor antagonists, other approaches to modulating glucagon signaling, such as targeting downstream signaling pathways or developing glucagon analogs with modified pharmacological properties, hold promise for treating a wider range of diseases. []
  • Understanding the interplay between glucagon and other hormones and neurotransmitters: Glucagon interacts with various other hormones and neurotransmitters, such as insulin, leptin, and GABA. Future research should focus on understanding the complex interplay between these factors in regulating glucose homeostasis and other physiological processes. [, , ]

Glucagon-Like Peptide-1 (GLP-1)

Compound Description: GLP-1 is an incretin hormone produced in the intestines that stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner. It plays a role in glucose homeostasis and appetite regulation. [, ]

Relevance: GLP-1 shares 48% structural similarity with Glucagon. [] Both hormones bind to distinct but highly homologous G protein-coupled receptors involved in glucose homeostasis. While Glucagon primarily targets the liver to increase glucose production, GLP-1 mainly acts on pancreatic β-cells to stimulate insulin secretion. [, ]

Exendin(9-39) (Ex(9-39))

Compound Description: Exendin(9-39) is a peptide derived from the saliva of the Gila monster. It acts as a potent and selective antagonist of the GLP-1 receptor (GLP-1R), blocking the actions of GLP-1. []

Relevance: Exendin(9-39) helped clarify the interaction between Glucagon and GLP-1R. Research has shown that Glucagon can act as a nonconventional agonist at the GLP-1R, and Ex(9-39) effectively inhibits this effect. [] This finding highlights the potential for Glucagon to interact with receptors other than its primary target, the glucagon receptor.

LY2409021

Compound Description: LY2409021 is a small molecule allosteric inhibitor of the Glucagon receptor. []

Relevance: LY2409021 is relevant to Glucagon research because it can antagonize Glucagon action, not only at the Glucagon receptor but also at the GLP-1R. [] This cross-reactivity suggests a potential therapeutic strategy for targeting both receptors in metabolic diseases like type 2 diabetes.

MK-0893

Compound Description: MK-0893 is another small molecule allosteric inhibitor of the Glucagon receptor. []

Relevance: Similar to LY2409021, MK-0893 displays antagonistic activity at both the Glucagon receptor and GLP-1R. [] This dual inhibitory action positions it as a potential therapeutic agent for addressing dysregulated glucose metabolism by targeting both Glucagon and GLP-1 signaling pathways.

Des-His1-[Glu9]glucagon

Compound Description: Des-His1-[Glu9]glucagon is a synthetic analog of Glucagon with modifications at the N-terminal. []

Relevance: This analog exhibits distinct antagonistic properties. It primarily antagonizes Glucagon's action at the Glucagon receptor, demonstrating minimal inhibitory action at the GLP-1R. [] This selectivity makes it a valuable tool for dissecting the specific contributions of Glucagon signaling through its primary receptor in various physiological processes.

GGP817

Compound Description: GGP817 is a synthetic hybrid peptide comprising Glucagon fused to a fragment of peptide YY (PYY). []

Relevance: GGP817 acts as a triagonist, binding to and activating the Glucagon receptor, GLP-1R, and neuropeptide Y2 receptor (NPY2R). [] This multifaceted activity suggests potential therapeutic applications for simultaneously targeting these receptors to address metabolic disorders and potentially influence appetite regulation.

Mini-glucagon

Compound Description: Mini-glucagon is a fragment of Glucagon consisting of the C-terminal (19-29) amino acids. It is generated through the processing of Glucagon within cardiac cells. []

Relevance: This fragment plays a crucial role in mediating the positive inotropic effect of Glucagon on heart contraction. [] Understanding the specific actions of mini-glucagon could lead to developing targeted therapies for heart failure and other cardiac conditions.

Somatostatin

Compound Description: Somatostatin is a peptide hormone that inhibits the secretion of various other hormones, including insulin and Glucagon. [, , , ]

Relevance: Somatostatin is frequently used in research to suppress endogenous hormone release, allowing for the study of specific hormonal effects in isolation. It helps elucidate the interplay between Glucagon and other hormones, such as insulin and growth hormone, in regulating glucose homeostasis. [, , , ]

Insulin

Compound Description: Insulin is a key anabolic hormone produced by pancreatic β-cells that lowers blood glucose levels by promoting glucose uptake and utilization in tissues. [, , , ]

Relevance: Insulin serves as the primary counter-regulatory hormone to Glucagon. [, , , ] Their opposing actions maintain glucose balance. Research often investigates the interplay between these hormones to understand the pathogenesis of diabetes and develop new therapies.

Properties

CAS Number

16941-32-5

Product Name

Glucagon

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C153H225N43O49S

Molecular Weight

3482.7 g/mol

InChI

InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1

InChI Key

MASNOZXLGMXCHN-ZLPAWPGGSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N

Solubility

SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS
PRACTICALLY INSOL IN WATER

Synonyms

Glucagon HCl

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.